molecular formula C19H24N2O B1652456 Piperazine, 1-(2-methoxyphenyl)-4-(2-phenylethyl)- CAS No. 144146-62-3

Piperazine, 1-(2-methoxyphenyl)-4-(2-phenylethyl)-

Cat. No.: B1652456
CAS No.: 144146-62-3
M. Wt: 296.4 g/mol
InChI Key: AMBPIKSQPHQYTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine, 1-(2-methoxyphenyl)-4-(2-phenylethyl)- is a useful research compound. Its molecular formula is C19H24N2O and its molecular weight is 296.4 g/mol. The purity is usually 95%.
The exact mass of the compound Piperazine, 1-(2-methoxyphenyl)-4-(2-phenylethyl)- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 37.5 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Piperazine, 1-(2-methoxyphenyl)-4-(2-phenylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperazine, 1-(2-methoxyphenyl)-4-(2-phenylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

144146-62-3

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

IUPAC Name

1-(2-methoxyphenyl)-4-(2-phenylethyl)piperazine

InChI

InChI=1S/C19H24N2O/c1-22-19-10-6-5-9-18(19)21-15-13-20(14-16-21)12-11-17-7-3-2-4-8-17/h2-10H,11-16H2,1H3

InChI Key

AMBPIKSQPHQYTQ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)CCC3=CC=CC=C3

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCC3=CC=CC=C3

solubility

37.5 [ug/mL]

Origin of Product

United States

Synthesis routes and methods

Procedure details

According to GP, 2.22 mmol (=0.43 g) of 1-(2-methoxyphenyl)piperazine and 2.22 mmol (=0.23 g=0.25 ml) of styrene are reacted with 5 mol % (=0.111 mmol=70 μl) of n-BuLi solution. Column-chromatographic separation with ethyl acetate/n-hexane (1:2) gives the product 1-(2-methoxyphenyl)-4-(2-phenyl-1-ethyl)piperazine as a yellow oil.
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step Two
Quantity
70 μL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.